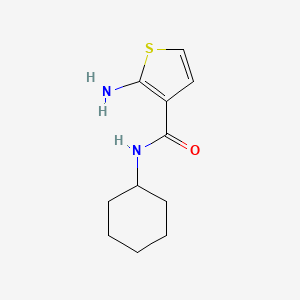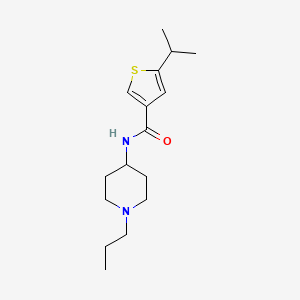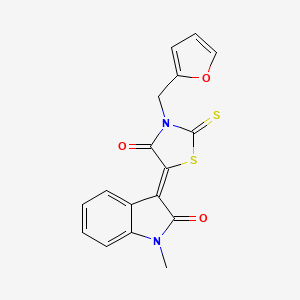![molecular formula C22H20ClNO4S2 B4785226 (5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4785226.png)
(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
描述
The compound “(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the thiazolidinone class
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidinone derivatives typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For this specific compound, the synthetic route might involve:
Starting Materials: 2-chlorophenol, 2-(2-chloroethoxy)ethanol, 5-methoxybenzaldehyde, propenyl thioamide.
Reaction Steps:
Reaction Conditions: These reactions typically require a base (e.g., sodium hydroxide) and may be carried out under reflux conditions.
Industrial Production Methods
Industrial production of such compounds would involve scaling up the synthetic route with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bonds or the thiazolidinone ring, potentially leading to ring opening or saturation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce nitro or halogen groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, thiazolidinone derivatives are studied for their unique structural properties and reactivity. They serve as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds have shown potential as antimicrobial, antifungal, and antiviral agents. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicine, thiazolidinone derivatives are explored for their therapeutic potential in treating diseases such as cancer, diabetes, and inflammatory conditions. Their diverse biological activities make them valuable in medicinal chemistry research.
Industry
Industrially, these compounds can be used in the development of new materials, agrochemicals, and as catalysts in various chemical processes.
作用机制
The mechanism of action of thiazolidinone derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The specific pathways involved would depend on the biological activity being targeted.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds are structurally similar but contain a different functional group. They are known for their antidiabetic properties.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Oxazolidinones: Structurally related compounds with significant antibacterial properties.
Uniqueness
The uniqueness of the compound “(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one” lies in its specific substitution pattern and the presence of both sulfur and oxygen heteroatoms, which may confer unique biological activities and reactivity compared to other thiazolidinone derivatives.
属性
IUPAC Name |
(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S2/c1-3-10-24-21(25)20(30-22(24)29)14-15-13-16(26-2)8-9-18(15)27-11-12-28-19-7-5-4-6-17(19)23/h3-9,13-14H,1,10-12H2,2H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUUJIOZKPEIEZ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)C=C3C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=CC=C2Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)(phenyl)amino]-2-oxoethyl}piperidine-4-carboxamide](/img/structure/B4785143.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4785166.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-thiomorpholinecarbothioamide](/img/structure/B4785172.png)
![N-(2,6-diisopropylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4785180.png)
![1-(2-Bromophenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea](/img/structure/B4785188.png)
![N-[2-(5-bromothiophene-2-carbonyl)-1-benzofuran-3-yl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B4785193.png)
![1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4785197.png)

![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B4785220.png)
![9-(5-CHLORO-2-ETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE](/img/structure/B4785224.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4785233.png)


